3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate
Overview
Description
Preparation Methods
The synthesis of NSC-88915 involves the substitution of progesterone at the C21 position with a 4-bromobenzenesulfonate group . The synthetic route typically includes the following steps:
Starting Material: Progesterone.
Reaction: Progesterone is reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Chemical Reactions Analysis
NSC-88915 primarily undergoes substitution reactions due to the presence of the 4-bromobenzenesulfonate group . Common reagents and conditions used in these reactions include:
Nucleophiles: Such as amines or thiols, which can displace the bromine atom.
The major products formed from these reactions depend on the nucleophile used. For example, reacting NSC-88915 with an amine would result in the formation of a sulfonamide derivative .
Scientific Research Applications
Mechanism of Action
NSC-88915 exerts its effects by inhibiting the activity of Tdp1 . The compound mimics the natural substrate of Tdp1, binding to the enzyme’s active site and preventing it from catalyzing the hydrolysis of 3’-phosphotyrosyl bonds . This inhibition can enhance the cytotoxicity of topoisomerase I inhibitors, making it a valuable adjunct in cancer therapy .
Comparison with Similar Compounds
NSC-88915 is unique among Tdp1 inhibitors due to its specific structure and high inhibitory activity . Similar compounds include:
NSC 9782: Another Tdp1 inhibitor with a different chemical structure.
NSC 82269: Exhibits similar inhibitory activity but differs in its molecular framework.
NSC 109128: Shares some structural features with NSC-88915 but has distinct functional groups.
NSC 305831: Another related compound with comparable biological activity.
These compounds highlight the diversity of Tdp1 inhibitors and underscore the unique properties of NSC-88915 in terms of its structure and mechanism of action.
Properties
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33BrO5S/c1-26-13-11-19(29)15-17(26)3-8-21-22-9-10-24(27(22,2)14-12-23(21)26)25(30)16-33-34(31,32)20-6-4-18(28)5-7-20/h4-7,15,21-24H,3,8-14,16H2,1-2H3/t21-,22-,23-,24+,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNARVKYKGBJES-YNHSGCSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CCC35C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CC[C@]35C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33BrO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40943503 | |
Record name | 3,20-Dioxopregn-4-en-21-yl 4-bromobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40943503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21170-34-3 | |
Record name | 11-Deoxycorticosterone, p-bromobenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021170343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-88915 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88915 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,20-Dioxopregn-4-en-21-yl 4-bromobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40943503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-DEOXYCORTICOSTERONE, P-BROMOBENZENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6CZ92K8RU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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